![molecular formula C17H21N3O3S B2871759 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-5-carboxamide CAS No. 2034486-84-3](/img/structure/B2871759.png)

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

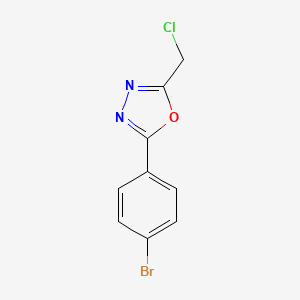

Descripción

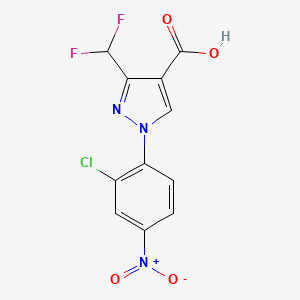

The compound is a complex organic molecule that includes a bicyclic structure (azabicyclo[3.2.1]octane), a sulfonyl group (methylsulfonyl), and an indole group .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and a bicyclic structure .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds undergo reactions such as solvolysis and deamination .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact arrangement of its atoms and the nature of its functional groups .Aplicaciones Científicas De Investigación

Synthesis Methodologies

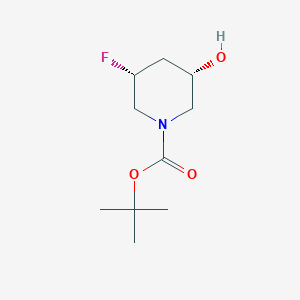

The development of complex molecules often involves innovative synthesis strategies. For instance, the work by Flynn, Zabrowski, and Nosal (1992) introduced a method involving methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate reacting with N-BOC-allylamine to produce substituted 3-azabicyclo-[3.3.0]octanes through an iodine atom-transfer annulation followed by an ionic cyclization. This process highlights the creative approaches to synthesizing molecules with structural similarities to N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-5-carboxamide, focusing on efficient conversions and the ability to introduce functional groups for further chemical elaboration (Flynn, Zabrowski, & Nosal, 1992).

Bioisosteres and Molecular Elaboration

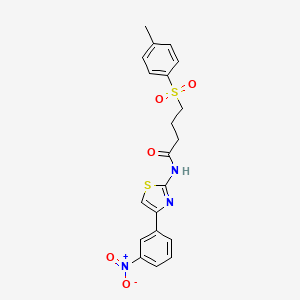

N-Acylsulfonamides, as described by Schembri, Eriksson, and Odell (2019), serve as important bioisosteres of carboxylic acids, enhancing molecular elaboration and hydrogen bonding capabilities. The palladium(0)-catalyzed synthesis of N-acylsulfonamides through carbonylative coupling of sulfonyl azides with electron-rich heterocycles provides a direct route to these compounds. This method underlines the relevance of such strategies in the synthesis of molecules like this compound, especially for potential biological applications (Schembri, Eriksson, & Odell, 2019).

Conformational Analysis and Derivatives

The conformational analysis of related compounds provides insight into their potential biological activity. Yang, Zhu, Niu, Chen, and Lu (2008) studied the conformation of (1R,3S,5R,6S)-6-Acetoxy-3-(4-methylphenylsulfonyloxy)tropane, which shares structural features with this compound. Their analysis highlights the impact of molecular conformation on biological properties and the potential for designing molecules with desired activities (Yang, Zhu, Niu, Chen, & Lu, 2008).

Novel Cyclization Reactions

Lu, Luo, Peng, Jiang, Lei, and Yin (2019) reported on the synthesis of novel polycyclic sulfonyl indolines via FeCl2-catalyzed or UV-driven intramolecular formal [2 + 2 + 1] dearomatizing cyclization reactions. This innovative approach, which involves forming multiple bonds in a single step, could be applied to the synthesis of complex molecules like this compound, offering new pathways for constructing densely functionalized scaffolds (Lu, Luo, Peng, Jiang, Lei, & Yin, 2019).

Mecanismo De Acción

Target of Action

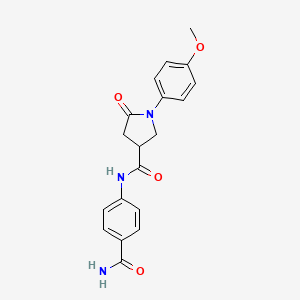

The compound, N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-1H-indole-5-carboxamide, is derived from 5-HT3 receptor antagonists . The 5-HT3 receptor is a type of serotonin receptor, and serotonin (5-hydroxytryptamine, 5-HT) is a significant monoamine neurotransmitter which exists widely in both vertebrates and invertebrates .

Mode of Action

The compound interacts with the 5-HT3 receptors, influencing various biological behaviors like eating, movement, and reproduction

Biochemical Pathways

The compound affects the serotonin pathway, which is widely distributed in both the central and peripheral nervous system of vertebrates . It influences various physiological activities like intestinal movements, mood, appetite, and sleeping .

Result of Action

The compound has shown nematicidal activity. It has been evaluated against pinewood nematodes B. xylophilus and root-knot nematodes M. incognita . The compound showed a good lethal rate (75%) for certain derivatives and serious nervous curl effect against pinewood nematodes B. xylophilus .

Propiedades

IUPAC Name |

N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-24(22,23)20-14-3-4-15(20)10-13(9-14)19-17(21)12-2-5-16-11(8-12)6-7-18-16/h2,5-8,13-15,18H,3-4,9-10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMECHGJGHXXPLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=CC4=C(C=C3)NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(2,5-Dioxoazolidinyl)phenyl]carbonylamino}benzamide](/img/structure/B2871678.png)

![1-(4-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2871681.png)

![5-(4-chlorobenzyl)-2-(2-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2871683.png)

![(1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2871686.png)

![N-(2-(6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2871689.png)

![2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2871691.png)

![Methyl 6-(2-(benzylthio)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2871692.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-chloro-3-nitrobenzamide](/img/structure/B2871697.png)